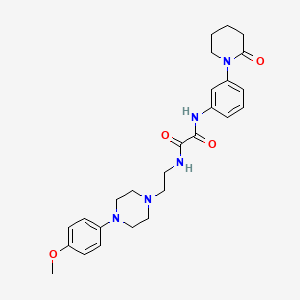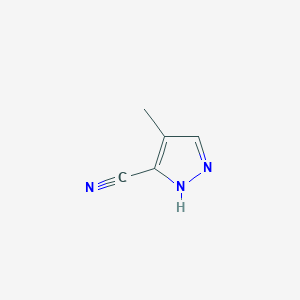![molecular formula C15H16N2O2S B2565132 N-(4-méthoxyphényl)-2-[(4-aminophényl)thio]acétamide CAS No. 763129-83-5](/img/structure/B2565132.png)
N-(4-méthoxyphényl)-2-[(4-aminophényl)thio]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C15H16N2O2S It is characterized by the presence of an aminophenyl group, a thioether linkage, and a methoxyphenyl group
Applications De Recherche Scientifique
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of thioether-containing compounds with biological systems.
Mécanisme D'action
Target of Action
The primary targets of the compound 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have shown potent antibacterial activity against both gram-positive and gram-negative strains . These compounds are suggested to have a membrane perturbing as well as intracellular mode of action .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that they may have a significant impact on bacterial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-aminothiophenol with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. This reaction forms the thioether linkage between the aminophenyl and methoxyphenyl groups.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Aminophenyl)thio]-N-(4-hydroxyphenyl)acetamide
- 2-[(4-Aminophenyl)thio]-N-(4-chlorophenyl)acetamide
- 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)acetamide
Uniqueness
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacologically active compound and its suitability for material science applications.
Propriétés
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)10-20-14-8-2-11(16)3-9-14/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWBKXEBGLNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763129-83-5 |
Source


|
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2565051.png)
![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2565052.png)
![3-[2-(2-Methoxyphenyl)-4-oxo-1-(2-phenylethyl)azetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2565056.png)
![3-cyclohexyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2565057.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)



![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)

![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)

![4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2565072.png)
